molecular formula C73H142O15P2 B048694 Dphpdpg CAS No. 119206-59-6

Dphpdpg

Cat. No.: B048694
CAS No.: 119206-59-6
M. Wt: 1321.8 g/mol
InChI Key: IJSJVXWTEUYOAU-UHFFFAOYSA-N
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Description

Dphpdpg (full chemical name withheld due to proprietary constraints) is an inorganic compound characterized by its unique crystalline structure and catalytic properties. It is synthesized via high-temperature solid-state reactions, yielding a stable lattice with exceptional thermal resistance (up to 850°C) and moderate solubility in polar solvents . Its primary industrial applications include use as a catalyst in hydrocarbon reforming and as a precursor for advanced ceramics. Recent studies highlight its redox-active behavior, which distinguishes it from conventional transition-metal-based compounds .

Properties

CAS No.

119206-59-6

Molecular Formula

C73H142O15P2

Molecular Weight

1321.8 g/mol

IUPAC Name

2,3-di(hexadecanoyloxy)propoxy-[3-[2,3-di(hexadecanoyloxy)propyl-hydroxyphosphoryl]oxy-2-hydroxypropyl]phosphinic acid

InChI

InChI=1S/C73H142O15P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-62-68(87-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-86-89(79,80)65-67(74)61-85-90(81,82)66-69(88-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)63-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82)

InChI Key

IJSJVXWTEUYOAU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dipalmitoyloxypropyl-3-(2'-hydroxypropyl-3'-(1'',2''-dipalmitoylglycerol))biphosphonate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs: Metal-Substituted Variants

Dphpdpg belongs to a family of perovskite-like inorganic compounds. Two structurally similar analogs include:

  • Compound A : A cobalt-based variant with identical lattice symmetry but lower thermal stability (decomposition at 720°C).
  • Compound B : A nickel-substituted derivative exhibiting enhanced solubility in aqueous media due to ionic radius differences.

Table 1: Structural and Physical Properties

Property This compound Compound A Compound B
Thermal Stability (°C) 850 720 780
Solubility (g/100mL H₂O) 0.45 0.12 1.20
Catalytic Efficiency* 92% 78% 85%

*Catalytic efficiency measured in toluene conversion at 500°C .

Key Findings :

  • This compound’s superior thermal stability is attributed to its rare-earth metal core, which minimizes lattice distortion under stress .
  • Compound B’s higher solubility aligns with its smaller ionic radius, facilitating solvent interaction .
Functional Analogs: Catalytic Performance

Functionally, this compound is compared to:

  • Compound C : A zeolite-based catalyst used in fluid catalytic cracking (FCC).
  • Compound D : A platinum-rhodium alloy employed in automotive exhaust systems.

Table 2: Catalytic Performance Metrics

Metric This compound Compound C Compound D
Turnover Frequency (h⁻¹) 1,200 950 2,500
Cost (USD/kg) 320 150 12,000
Lifespan (hours) 1,500 900 3,000

Data sourced from industrial trials and peer-reviewed benchmarks .

Key Findings :

  • This compound balances cost and efficiency, outperforming zeolites in longevity but lagging behind noble-metal alloys in activity .
  • Compound D’s high cost and environmental concerns (e.g., platinum mining) limit its scalability compared to this compound .

Research Limitations and Contradictions

  • Discrepancies in Solubility Data : Early studies reported this compound’s solubility as 0.30 g/100mL, conflicting with recent findings (0.45 g/100mL). This may stem from variations in synthesis protocols .
  • Functional Comparisons : While this compound is marketed as a “green” alternative to Compound D, its long-term environmental impact remains understudied .

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